(4-{4-[(4-Methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
1-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-methylbenzenesulfonyl chloride and thiophene-2-carboxylic acid. These intermediates undergo various reactions, including condensation and cyclization, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methyl-4-(methylsulfonyl)-: Shares the methylbenzenesulfonyl group.
Indole derivatives: Contain similar heterocyclic structures and exhibit diverse biological activities.
Uniqueness
1-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H21N3O4S3 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[4-[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C23H21N3O4S3/c1-16-6-8-17(9-7-16)33(28,29)21-23(30-20(24-21)18-4-2-14-31-18)26-12-10-25(11-13-26)22(27)19-5-3-15-32-19/h2-9,14-15H,10-13H2,1H3 |
InChI Key |
GKJCFLLJNNYPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)N4CCN(CC4)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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